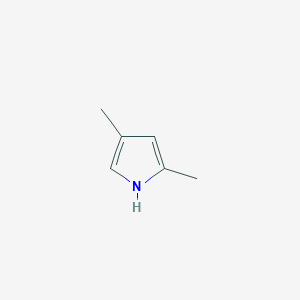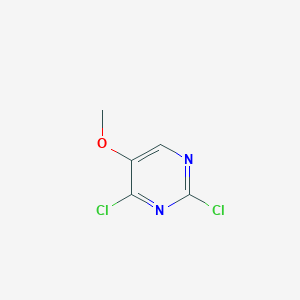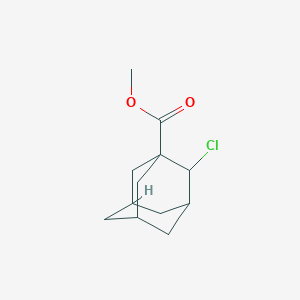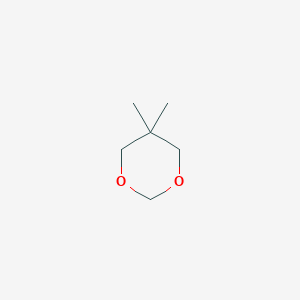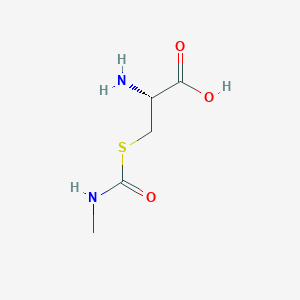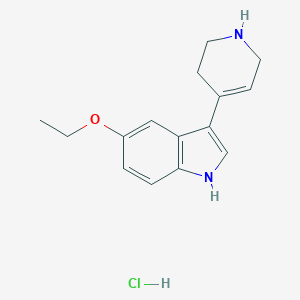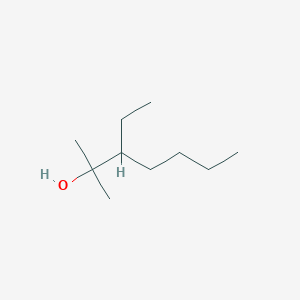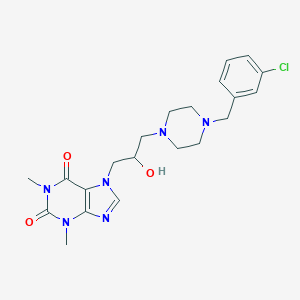
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, also known as CP-122,288, is a synthetic compound that belongs to the xanthine family. It is a potent phosphodiesterase inhibitor that has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- acts as a potent phosphodiesterase inhibitor. It inhibits the breakdown of cAMP by phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels. This increase in cAMP levels activates PKA, which phosphorylates downstream targets and leads to various physiological effects.
Biochemische Und Physiologische Effekte
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- has several biochemical and physiological effects. It has been shown to increase cardiac contractility and heart rate, leading to an increase in cardiac output. The compound also relaxes smooth muscle in the respiratory system, leading to bronchodilation and increased airflow. In the central nervous system, it has been shown to enhance cognitive function and improve memory.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- has several advantages and limitations for lab experiments. It is a potent and selective phosphodiesterase inhibitor that can be used to investigate the role of cAMP signaling in various biological processes. However, the compound has low aqueous solubility and can be difficult to work with in some experimental setups. Additionally, the compound has been shown to have off-target effects on other enzymes, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-. One area of interest is the role of cAMP signaling in cancer. The compound has been shown to inhibit the growth of several cancer cell lines, and further research is needed to investigate its potential as an anti-cancer agent. Another area of interest is the development of more potent and selective phosphodiesterase inhibitors that can be used to investigate the role of cAMP signaling in specific biological processes. Finally, the compound has potential as a therapeutic agent for various diseases, and further research is needed to investigate its safety and efficacy in clinical trials.
Conclusion
In conclusion, Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It acts as a potent phosphodiesterase inhibitor and has been used to investigate the role of cAMP signaling in various biological processes. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on its potential therapeutic applications.
Synthesemethoden
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- can be synthesized using several methods. One of the most common methods is the reaction of 7-theophylline acetic acid with 1-(m-chlorobenzyl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- has been extensively studied for its scientific research application. It has been used as a tool compound to investigate the role of phosphodiesterase inhibition in various biological processes. It has been shown to increase cAMP levels in cells, which leads to the activation of protein kinase A (PKA) and downstream signaling pathways. The compound has been used to study the effects of cAMP signaling in the cardiovascular system, respiratory system, and central nervous system.
Eigenschaften
CAS-Nummer |
19972-01-1 |
|---|---|
Produktname |
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- |
Molekularformel |
C21H27ClN6O3 |
Molekulargewicht |
446.9 g/mol |
IUPAC-Name |
7-[3-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(14-23-19)13-17(29)12-27-8-6-26(7-9-27)11-15-4-3-5-16(22)10-15/h3-5,10,14,17,29H,6-9,11-13H2,1-2H3 |
InChI-Schlüssel |
LZGLPOSAAGCLEP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC(=CC=C4)Cl)O |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC(=CC=C4)Cl)O |
Synonyme |
7-[3-[4-(3-Chlorobenzyl)-1-piperazinyl]-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



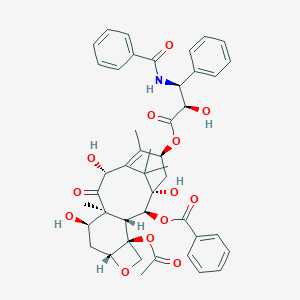
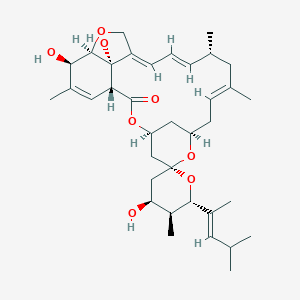
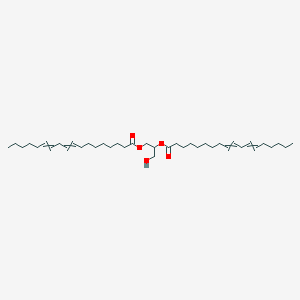

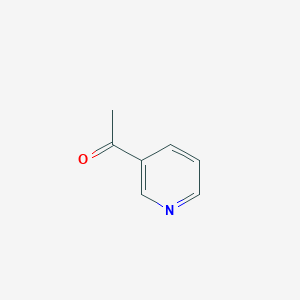
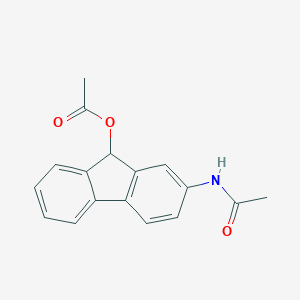
![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)
